molecular formula C19H17ClN4O3S B2668777 2-(3-(3-chlorophenyl)ureido)-N-(2-methoxybenzyl)thiazole-4-carboxamide CAS No. 955639-03-9

2-(3-(3-chlorophenyl)ureido)-N-(2-methoxybenzyl)thiazole-4-carboxamide

Cat. No. B2668777
CAS RN: 955639-03-9
M. Wt: 416.88
InChI Key: GIWAFEVTUGQDDQ-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)ureido)-N-(2-methoxybenzyl)thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been under investigation for its potential therapeutic applications in various diseases. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Biological Importance

The synthesis of 2-(thio)ureabenzothiazoles, compounds closely related to the queried chemical, highlights the broad spectrum of biological activities these compounds possess. Their significance in medicinal chemistry is underscored by their potential as therapeutic agents, exemplified by derivatives like Frentizole used for treating rheumatoid arthritis and systemic lupus erythematosus. The synthesis methodologies span from historical approaches to contemporary techniques, offering insights into the chemical reactions that yield these compounds with varied substituents, thus expanding their biological activity spectrum (Rosales-Hernández et al., 2022).

Environmental and Toxicological Aspects

The occurrence, fate, and behavior of related compounds such as parabens in aquatic environments have been reviewed, shedding light on their classification as emerging contaminants. Despite their widespread use, the environmental persistence and potential endocrine-disrupting effects of such compounds necessitate a deeper understanding of their impact on aquatic ecosystems and human health (Haman et al., 2015).

Applications in Pollution Treatment

Research on the applications of oxidoreductive enzymes in the decolorization and detoxification of textile dyes from polluted water introduces a novel approach to addressing industrial pollution. These studies highlight the potential of enzymes like peroxidases and laccases in breaking down recalcitrant dyes, suggesting an efficient and environmentally friendly method for wastewater treatment (Husain, 2006).

Antioxidant and Anti-inflammatory Potential

The investigation into novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents underlines the continuous search for more effective and safer therapeutic options. These derivatives are evaluated for their biological activities, offering a foundation for future drug development in combating oxidative stress and inflammation (Raut et al., 2020).

properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-27-16-8-3-2-5-12(16)10-21-17(25)15-11-28-19(23-15)24-18(26)22-14-7-4-6-13(20)9-14/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWAFEVTUGQDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-chlorophenyl)ureido)-N-(2-methoxybenzyl)thiazole-4-carboxamide

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